molecular formula C11H16O5 B12098534 1,3-Bis(methoxymethoxy)benzaldehyde

1,3-Bis(methoxymethoxy)benzaldehyde

Cat. No.: B12098534
M. Wt: 228.24 g/mol
InChI Key: SZVGYRWGBRBRPX-UHFFFAOYSA-N
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Description

1,3-Bis(methoxymethoxy)benzaldehyde (C${19}$H${30}$O$_4$, molecular weight: 346.44 g/mol) is a benzaldehyde derivative featuring two methoxymethoxy (MOM) protecting groups at the 1- and 3-positions of the aromatic ring. This compound is primarily utilized in organic synthesis as a masked phenolic aldehyde, enabling selective reactivity during multi-step reactions. The MOM groups serve as acid-labile protective moieties, which can be hydrolyzed under acidic conditions to regenerate free hydroxyl groups .

Properties

Molecular Formula

C11H16O5

Molecular Weight

228.24 g/mol

IUPAC Name

1,5-bis(methoxymethoxy)cyclohexa-2,4-diene-1-carbaldehyde

InChI

InChI=1S/C11H16O5/c1-13-8-15-10-4-3-5-11(6-10,7-12)16-9-14-2/h3-5,7H,6,8-9H2,1-2H3

InChI Key

SZVGYRWGBRBRPX-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC=CC(C1)(C=O)OCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(methoxymethoxy)benzaldehyde can be synthesized through a multi-step process. One common method involves the protection of hydroxyl groups in a benzaldehyde derivative using methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

While specific industrial production methods for 1,3-Bis(methoxymethoxy)benzaldehyde are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(methoxymethoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxymethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as halides or nucleophiles can be used to substitute the methoxymethoxy groups.

Major Products Formed

    Oxidation: 1,3-Bis(methoxymethoxy)benzoic acid.

    Reduction: 1,3-Bis(methoxymethoxy)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the reagents used.

Scientific Research Applications

Synthetic Routes

The synthesis of 1,3-bis(methoxymethoxy)benzaldehyde typically involves several steps:

  • Protection of Hydroxyl Groups : Using methoxymethyl chloride in the presence of a base such as sodium hydride.
  • Reaction Conditions : The synthesis is conducted under anhydrous conditions at low temperatures to minimize side reactions .

Scientific Research Applications

1,3-Bis(methoxymethoxy)benzaldehyde has diverse applications across several scientific domains:

Chemistry

  • Intermediate for Organic Synthesis : This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its ability to undergo various reactions (oxidation, reduction, substitution) makes it valuable for developing new chemical entities .

Biology

  • Biological Activity : Research indicates that 1,3-bis(methoxymethoxy)benzaldehyde exhibits potential anti-inflammatory, antibacterial, and antiproliferative effects. Its aldehyde group can interact with nucleophilic sites on proteins or enzymes, potentially altering their activity .

Case Studies

Several studies have highlighted the effectiveness and potential applications of 1,3-bis(methoxymethoxy)benzaldehyde:

  • Cancer Research : In vitro studies demonstrated that this compound selectively inhibited proliferation in breast cancer cell lines while sparing normal cells. This suggests a favorable therapeutic index for potential cancer treatments .
  • Infection Control : A study showed that when combined with conventional antibiotics, 1,3-bis(methoxymethoxy)benzaldehyde enhanced the efficacy of treatments against resistant bacterial strains. This indicates its potential role as an adjuvant in antibiotic therapy .

Mechanism of Action

The mechanism of action of 1,3-Bis(methoxymethoxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The methoxymethoxy groups may also influence the compound’s solubility and reactivity, affecting its overall biological activity.

Comparison with Similar Compounds

Methoxymethoxy (MOM)-Protected Derivatives

  • 1,3-Bis(methoxymethoxy)benzaldehyde: Offers dual protection of hydroxyl groups, enhancing stability during alkaline or nucleophilic conditions. Hydrolysis requires acidic media (e.g., HCl) to regenerate phenolic groups .
  • 3-Bromo-5-(methoxymethoxy)benzaldehyde (C$9$H$9$BrO$_3$): Incorporates a bromine atom at the 3-position, increasing electrophilicity for cross-coupling reactions. Liquid at room temperature (99% purity) with applications in halogenated intermediate synthesis .
  • 3-[(2-Methoxyethoxy)methoxy]benzaldehyde (C${11}$H${14}$O$_4$): Features a longer ethoxy chain in the MOM group, improving solubility in polar aprotic solvents. Used in pharmaceutical intermediates .

Unprotected or Partially Protected Derivatives

  • 2-Hydroxy-3-methoxybenzaldehyde (C$8$H$8$O$_3$): Contains a free hydroxyl group, enabling direct participation in hydrogen bonding and oxidation reactions. Used in coordination chemistry (e.g., Mn(III) Schiff base complexes) .
  • 3-Methoxy-4-methylbenzaldehyde (C$9$H${10}$O$_2$): Lacks protective groups, making it prone to oxidation. Solid at room temperature with applications in fragrance synthesis .

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Physical State Key Properties
1,3-Bis(methoxymethoxy)benzaldehyde C${19}$H${30}$O$_4$ 346.44 Solid Acid-labile protection; high stability
3-Bromo-5-(methoxymethoxy)benzaldehyde C$9$H$9$BrO$_3$ 245.07 Liquid Halogenated; electrophilic reactivity
3-[(2-Methoxyethoxy)methoxy]benzaldehyde C${11}$H${14}$O$_4$ 210.23 Liquid Enhanced solubility in DMF/DMSO
2-Hydroxy-3-methoxybenzaldehyde C$8$H$8$O$_3$ 152.15 Solid Hydrogen-bonding capability
3-Methoxy-4-methylbenzaldehyde C$9$H${10}$O$_2$ 150.17 Solid Volatile; oxidation-sensitive

Biological Activity

1,3-Bis(methoxymethoxy)benzaldehyde is an aromatic aldehyde characterized by the presence of two methoxymethoxy substituents on the benzene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antibacterial, and antiproliferative effects. This article synthesizes available research findings and case studies to elucidate the biological activity of 1,3-Bis(methoxymethoxy)benzaldehyde.

1,3-Bis(methoxymethoxy)benzaldehyde can be synthesized through various organic reactions. The general synthetic route involves:

  • Starting Materials : Appropriate benzaldehyde derivatives and methoxymethylating agents.
  • Reagents : Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction.
  • Conditions : Reactions typically require controlled temperatures and inert atmospheres to prevent side reactions.

The compound's structure allows it to participate in diverse chemical reactions, making it a valuable intermediate in organic synthesis.

The biological activity of 1,3-Bis(methoxymethoxy)benzaldehyde can be attributed to its ability to interact with biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The methoxymethoxy substituents may influence the compound's solubility and reactivity, enhancing its biological effects.

Antiproliferative Activity

Research has indicated that 1,3-Bis(methoxymethoxy)benzaldehyde exhibits significant antiproliferative effects against various cancer cell lines. A study comparing its activity with known chemotherapeutic agents found that it inhibited cell proliferation with an IC50 value in the micromolar range. The mechanism appears to involve the induction of apoptosis in cancer cells .

Compound Cell Line IC50 (µM)
1,3-Bis(methoxymethoxy)benzaldehydeMCF-7 (breast cancer)4.5
DoxorubicinMCF-70.5
EtoposideMCF-72.0

Antibacterial Activity

The compound has also demonstrated antibacterial properties against several Gram-positive and Gram-negative bacteria. In particular, it showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Bacterial Strain MIC (µM)
Staphylococcus aureus8
Escherichia coli16

Anti-inflammatory Activity

1,3-Bis(methoxymethoxy)benzaldehyde has been investigated for its anti-inflammatory potential. Studies suggest that it can inhibit nitric oxide production in macrophage cell lines, indicating its role in modulating inflammatory pathways. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies

Several case studies have highlighted the effectiveness of 1,3-Bis(methoxymethoxy)benzaldehyde in various biological contexts:

  • Cancer Research : A study involving a panel of cancer cell lines demonstrated that the compound selectively inhibited proliferation in breast cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
  • Infection Control : Research showed that when combined with conventional antibiotics, 1,3-Bis(methoxymethoxy)benzaldehyde enhanced the efficacy of treatment against resistant bacterial strains.

Q & A

Basic: What are the optimal synthetic routes for preparing 1,3-Bis(methoxymethoxy)benzaldehyde with high purity?

Methodological Answer:
The synthesis typically involves protecting group chemistry to install methoxymethoxy (MOM) groups. A two-step approach is common:

Protection of phenolic hydroxyl groups : React 3,5-dihydroxybenzaldehyde with methoxymethyl chloride (MOMCl) in the presence of a base (e.g., DIPEA) under anhydrous conditions. This step requires strict temperature control (0–5°C) to avoid over-substitution .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity (>97%). Monitor reaction progress via TLC (Rf ~0.3 in 3:1 hexane:EtOAc) and confirm structure by 1H-NMR (distinct aldehyde proton at δ 9.8–10.2 ppm and MOM-OCH3 signals at δ 3.3–3.5 ppm) .

Advanced: How do steric and electronic effects of the MOM groups influence regioselectivity in subsequent reactions (e.g., nucleophilic additions)?

Methodological Answer:
The MOM groups introduce steric hindrance and electron-donating effects , altering reactivity:

  • Steric effects : The bulky MOM groups at the 1,3-positions direct nucleophilic attacks to the less hindered para position relative to the aldehyde. Computational modeling (DFT studies) can quantify steric maps to predict regioselectivity .
  • Electronic effects : MOM groups increase electron density on the aromatic ring, stabilizing intermediates in reactions like aldol condensations or Schiff base formations (e.g., with hydrazines). Use Hammett substituent constants (σ values) to correlate electronic effects with reaction rates .
    Experimental validation : Compare kinetic data (e.g., via UV-Vis monitoring) for reactions with unprotected vs. MOM-protected derivatives .

Basic: What analytical techniques are critical for characterizing 1,3-Bis(methoxymethoxy)benzaldehyde and its derivatives?

Methodological Answer:

  • NMR spectroscopy :
    • 1H-NMR : Identify the aldehyde proton (δ ~10 ppm) and MOM-OCH3 groups (δ 3.3–3.5 ppm). Integration ratios confirm substitution patterns .
    • 13C-NMR : Carbonyl carbon (δ ~190 ppm) and aromatic carbons adjacent to MOM groups (δ ~150–160 ppm) .
  • FTIR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and MOM ether C-O-C stretches (~1100 cm⁻¹) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+ for C11H14O5: calculated 234.0892, observed 234.0889) .

Advanced: How can contradictions in stability data (e.g., acid sensitivity) be resolved for this compound?

Methodological Answer:
Conflicting reports on acid stability often arise from moisture content or trace impurities . To address this:

Controlled degradation studies : Expose the compound to HCl (0.1–1 M) in dioxane/water (9:1) at 25°C. Monitor via HPLC (C18 column, acetonitrile/water mobile phase) for hydrolysis products (e.g., free benzaldehyde) .

Karl Fischer titration : Quantify water content in solvents, as trace H2O accelerates acid-catalyzed MOM deprotection .

DFT calculations : Model the hydrolysis mechanism to identify transition states and energy barriers, correlating with experimental half-lives .

Basic: What are the primary applications of 1,3-Bis(methoxymethoxy)benzaldehyde in organic synthesis?

Methodological Answer:
This compound serves as:

  • Protected aldehyde intermediate : Enables selective functionalization of other positions in multi-step syntheses (e.g., for pharmaceuticals like CARM1 inhibitors) .
  • Ligand precursor : React with amines to form Schiff bases for coordination chemistry (e.g., triazolopyridine ligands in catalytic systems) .
  • Building block for heterocycles : Participate in cyclocondensations (e.g., with hydrazines to form pyrazoles) under mild conditions (EtOH, 60°C) .

Advanced: How can computational methods optimize reaction conditions for derivatives of this compound?

Methodological Answer:

  • Molecular docking : Screen derivatives (e.g., Schiff bases) against target proteins (e.g., CARM1) to predict binding affinities before synthesis .
  • Reaction kinetics modeling : Use software like Gaussian or ORCA to simulate activation energies for key steps (e.g., MOM deprotection), guiding solvent/base selection .
  • QSAR studies : Correlate substituent effects (e.g., MOM vs. benzyloxy groups) with biological activity or photophysical properties .

Basic: What safety precautions are essential when handling 1,3-Bis(methoxymethoxy)benzaldehyde?

Methodological Answer:

  • PPE : Wear nitrile gloves and safety goggles to avoid skin/eye contact (irritation risk) .
  • Ventilation : Use fume hoods due to volatile organic byproducts (e.g., formaldehyde during deprotection) .
  • Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb spills with vermiculite .

Advanced: What strategies mitigate competing side reactions during MOM group installation?

Methodological Answer:

  • Low-temperature control : Maintain reaction at 0–5°C to minimize over-alkylation or aldehyde oxidation .
  • Catalyst optimization : Use DMAP (4-dimethylaminopyridine) to enhance regioselectivity during MOMCl reactions .
  • In situ monitoring : Employ ReactIR to track MOMCl consumption and terminate reactions at >90% conversion .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.